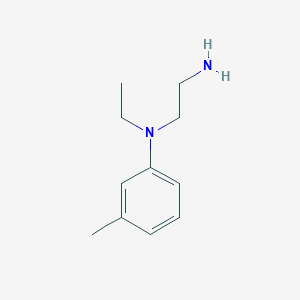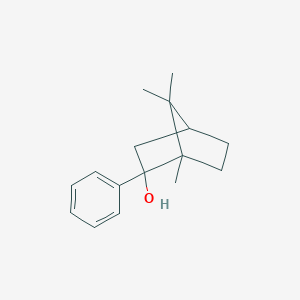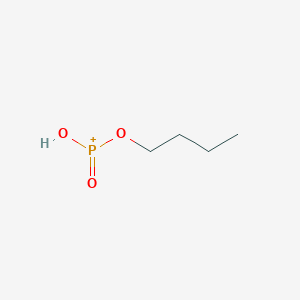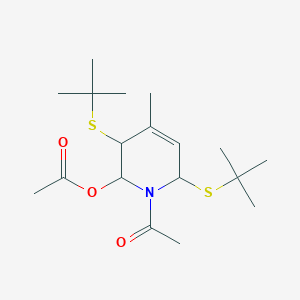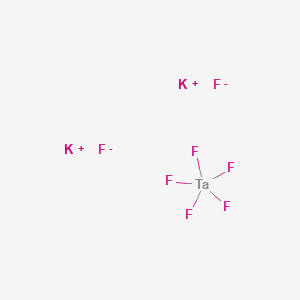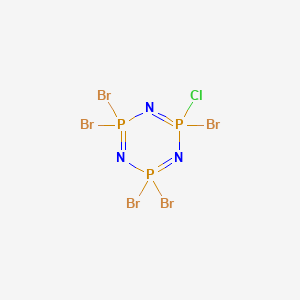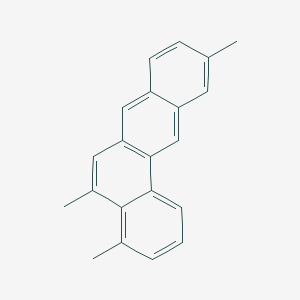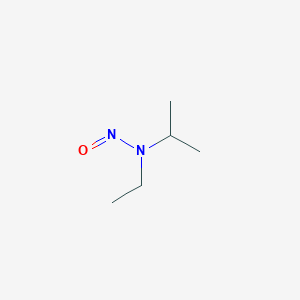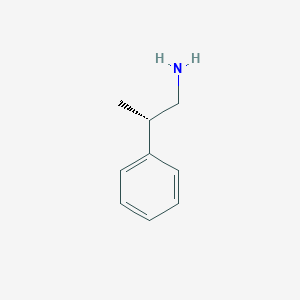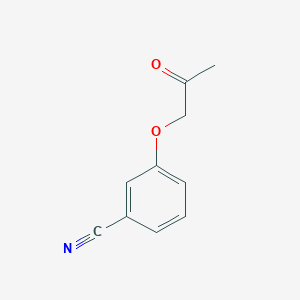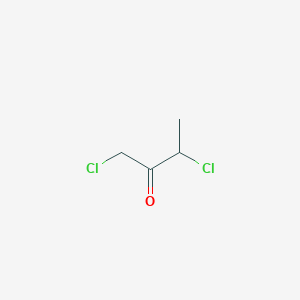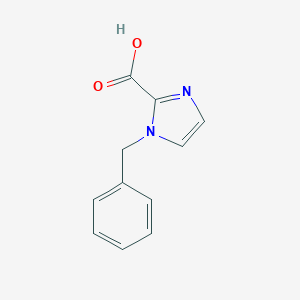
Furanoeremophilone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Furanoeremophilone is a natural product that is found in various medicinal plants, including Ligularia fischeri and Senecio eremophilus. It is a sesquiterpene lactone that possesses a unique chemical structure and has been the subject of extensive scientific research due to its potential therapeutic applications.
科学的研究の応用
Furanoeremophilone has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that it possesses anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been found to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
作用機序
The mechanism of action of furanoeremophilone is not fully understood, but studies have shown that it interacts with various cellular pathways and targets. It has been found to inhibit the production of inflammatory cytokines, which can lead to a reduction in inflammation. It has also been found to induce apoptosis in cancer cells, which can lead to a reduction in tumor growth.
生化学的および生理学的効果
Furanoeremophilone has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. It has also been found to induce apoptosis in cancer cells, which can lead to a reduction in tumor growth. Studies have also shown that it has potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
Furanoeremophilone has several advantages for lab experiments. It is a natural product that can be easily extracted from medicinal plants, making it readily available for research. It also possesses unique chemical properties that make it a valuable tool for studying various cellular pathways and targets. However, there are also limitations to using furanoeremophilone in lab experiments. It can be difficult to obtain large quantities of the compound, and its chemical properties can make it challenging to work with.
将来の方向性
There are several future directions for research on furanoeremophilone. One area of research is the development of new synthesis methods that can produce the compound in larger quantities. Another area of research is the exploration of its potential therapeutic applications in the treatment of neurological disorders. Additionally, there is potential for the development of new drugs based on the chemical structure of furanoeremophilone. Overall, furanoeremophilone is a valuable tool for scientific research and has the potential to lead to new discoveries in the field of medicine.
合成法
The synthesis of furanoeremophilone can be achieved through various methods, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the use of organic chemistry techniques to create the compound from basic building blocks. Extraction from natural sources involves the isolation of the compound from medicinal plants that contain furanoeremophilone.
特性
CAS番号 |
15404-32-7 |
|---|---|
製品名 |
Furanoeremophilone |
分子式 |
C15H20O2 |
分子量 |
232.32 g/mol |
IUPAC名 |
(4aR,5S,8aS)-3,4a,5-trimethyl-4,5,6,7,8,8a-hexahydrobenzo[f][1]benzofuran-9-one |
InChI |
InChI=1S/C15H20O2/c1-9-8-17-14-11(9)7-15(3)10(2)5-4-6-12(15)13(14)16/h8,10,12H,4-7H2,1-3H3/t10-,12+,15+/m0/s1 |
InChIキー |
KLLSQGNSOCVVAN-JVLSTEMRSA-N |
異性体SMILES |
C[C@H]1CCC[C@H]2[C@@]1(CC3=C(C2=O)OC=C3C)C |
SMILES |
CC1CCCC2C1(CC3=C(C2=O)OC=C3C)C |
正規SMILES |
CC1CCCC2C1(CC3=C(C2=O)OC=C3C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B96701.png)
